molecular formula C18H20Cl2N4O3 B10991364 4-(3,4-dichlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide

4-(3,4-dichlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide

Cat. No.: B10991364
M. Wt: 411.3 g/mol
InChI Key: FCEZBPOYFTZDFX-UHFFFAOYSA-N
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Description

4-(3,4-dichlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a dichlorophenyl group and a furan-2-ylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 4 positions.

    Introduction of the furan-2-ylmethylamino group: This step involves the reaction of furan-2-ylmethylamine with an appropriate electrophile to form the desired intermediate.

    Coupling with piperazine: The final step involves the coupling of the dichlorophenyl intermediate with the furan-2-ylmethylamino intermediate in the presence of a coupling agent to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial production.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dichlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

4-(3,4-dichlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-dichlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H20Cl2N4O3

Molecular Weight

411.3 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-N-[2-(furan-2-ylmethylamino)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C18H20Cl2N4O3/c19-15-4-3-13(10-16(15)20)23-5-7-24(8-6-23)18(26)22-12-17(25)21-11-14-2-1-9-27-14/h1-4,9-10H,5-8,11-12H2,(H,21,25)(H,22,26)

InChI Key

FCEZBPOYFTZDFX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NCC(=O)NCC3=CC=CO3

Origin of Product

United States

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